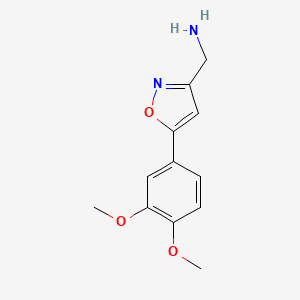

(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine

描述

Significance of the Isoxazole (B147169) Heterocyclic Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. researchgate.netrsc.orgnih.gov Its prevalence in drug discovery is attributed to a combination of favorable physicochemical properties and the ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking. daneshyari.com The inclusion of the isoxazole moiety can enhance a molecule's efficacy, improve its pharmacokinetic profile, and reduce toxicity. daneshyari.com

The versatility of the isoxazole ring allows for facile chemical modifications, enabling the synthesis of a diverse array of derivatives. researchgate.netnih.gov This structural adaptability has led to the development of isoxazole-containing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. researchgate.netnih.govbohrium.com Several successful drugs incorporate the isoxazole core, underscoring its therapeutic importance. Examples include the antibiotic sulfisoxazole, the antipsychotic risperidone, and the antirheumatic leflunomide. daneshyari.com

The isoxazole scaffold's ability to interact with a wide range of protein targets makes it a valuable component in the design of new therapeutic agents. researchgate.netdaneshyari.com Its continued exploration in drug discovery highlights its potential to address unmet medical needs. rsc.org

| Property | Significance in Medicinal Chemistry |

| Five-membered heterocycle | Provides a stable and versatile core structure. |

| Nitrogen and oxygen heteroatoms | Act as hydrogen bond acceptors, facilitating interactions with biological targets. daneshyari.com |

| Aromatic character | Allows for pi-pi stacking interactions. daneshyari.com |

| Facile chemical modification | Enables the creation of diverse libraries of compounds for screening. researchgate.netnih.gov |

| Broad biological activities | Has been incorporated into drugs with anticancer, antimicrobial, and anti-inflammatory effects, among others. researchgate.netnih.govbohrium.com |

Structural Context and Importance of the (3,4-Dimethoxyphenyl) Moiety

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is another structural feature of significant interest in medicinal chemistry. This moiety is found in numerous naturally occurring and synthetic compounds that exhibit a wide range of biological activities. The two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring are key to its electronic and steric properties, which can influence how a molecule interacts with its biological target.

The 3,4-dimethoxyphenyl moiety is a common pharmacophore in compounds targeting various receptors and enzymes. For instance, it is a key structural component of veratraldehyde, a compound that has been studied in the context of lignin (B12514952) peroxidase-catalyzed reactions. mdpi.com The presence of this group can impact a molecule's metabolic stability and its ability to cross cell membranes.

| Feature | Importance in Drug Discovery |

| Two methoxy groups | Influence the electronic and steric properties of the molecule. |

| Presence in natural products | Provides a starting point for the design of new bioactive compounds. |

| Pharmacophoric nature | Recognized by various biological targets, leading to a range of pharmacological activities. |

| Potential for anticancer activity | Has been incorporated into compounds designed to inhibit cancer cell proliferation. nih.gov |

Current Research Landscape and Gaps Pertaining to (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine

A review of the current scientific literature reveals a significant gap in the research specifically focused on this compound. While extensive research exists on the individual components—the isoxazole scaffold and the 3,4-dimethoxyphenyl moiety—their specific combination in this particular molecular architecture remains largely unexplored. The majority of available information on this compound comes from chemical suppliers, indicating its availability as a research chemical, but not its in-depth biological evaluation. cymitquimica.com

This lack of dedicated research presents a clear opportunity for future investigation. The known biological activities associated with both the isoxazole core and the 3,4-dimethoxyphenyl group suggest that this compound could possess interesting pharmacological properties. For instance, given the prevalence of isoxazole derivatives in anticancer research, this compound could be a candidate for screening against various cancer cell lines. nih.govbohrium.com Similarly, the antimicrobial potential of isoxazoles suggests that this compound could be evaluated for its activity against a range of pathogens. researchgate.netnih.gov

The primary research gap, therefore, is the comprehensive biological characterization of this compound. Future studies should aim to:

Synthesize and characterize the compound to confirm its structure and purity.

Conduct in vitro screening against a panel of biological targets, including cancer cell lines and microbial strains.

Investigate its mechanism of action if any significant biological activity is observed.

Explore its structure-activity relationships by synthesizing and testing related analogs.

Structure

3D Structure

属性

IUPAC Name |

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-13)14-17-11/h3-6H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLNRGDQXLKRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CN)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 5 3,4 Dimethoxyphenyl Isoxazol 3 Yl Methanamine

General Approaches to Isoxazole (B147169) Core Synthesis

The construction of the isoxazole ring is the foundational step in the synthesis of the target molecule. Two principal strategies dominate the literature for the formation of 3,5-disubstituted isoxazoles: researchgate.netnih.gov-dipolar cycloaddition reactions and ring-closure condensation reactions.

The [3+2] cycloaddition reaction, particularly the Huisgen 1,3-dipolar cycloaddition, is one of the most versatile and widely employed methods for synthesizing the isoxazole scaffold. edu.krd This reaction involves the concertedly proceeding addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or alkene. nih.gov For the synthesis of a 3,5-disubstituted isoxazole, the reaction between a nitrile oxide and a terminal alkyne is highly effective.

The general mechanism involves the in situ generation of a nitrile oxide from a precursor, most commonly an aldoxime, through oxidation. Oxidizing agents like N-chlorosuccinimide (NCS), chloramine-T, or sodium hypochlorite (B82951) are frequently used for this transformation. Once formed, the nitrile oxide rapidly reacts with the alkyne dipolarophile to yield the isoxazole ring. The regioselectivity of the addition is a critical aspect, determining the substitution pattern of the final product. The reaction of a nitrile oxide (R-C≡N⁺-O⁻) with a terminal alkyne (R'-C≡C-H) typically yields the 3,5-disubstituted isoxazole as the major product.

Two regioselective pathways can be envisioned for the target compound:

Route A: Reaction of 3,4-dimethoxybenzonitrile (B145638) oxide with an alkyne containing a protected aminomethyl precursor.

Route B: Reaction of a suitable nitrile oxide (precursor for the methanamine group) with 1-ethynyl-3,4-dimethoxybenzene.

| Reagent 1 (Nitrile Oxide Precursor) | Reagent 2 (Alkyne) | Key Features |

| 3,4-Dimethoxybenzaldoxime | Propargyl alcohol or a protected propargylamine | Introduces the 3,4-dimethoxyphenyl moiety at the 5-position. The functional group at the 3-position requires subsequent modification. |

| Glycolonitrile oxime precursor | 1-Ethynyl-3,4-dimethoxybenzene | Introduces the functionalized side-chain precursor at the 3-position directly. |

This method is highly reliable and tolerates a wide range of functional groups, making it a cornerstone of isoxazole synthesis. organic-chemistry.org

An alternative and equally important strategy for isoxazole synthesis is the condensation reaction of a 1,3-dicarbonyl compound, or its synthetic equivalent, with hydroxylamine (B1172632) (NH₂OH). edu.krd This method involves the formation of a monoxime intermediate, followed by an acid- or base-catalyzed intramolecular cyclization and dehydration to afford the aromatic isoxazole ring.

For the synthesis of 5-aryl isoxazoles, α,β-unsaturated ketones, commonly known as chalcones, are excellent starting materials. The reaction proceeds via the initial Michael addition of hydroxylamine to the β-carbon of the chalcone (B49325), followed by condensation with the carbonyl group and subsequent oxidation or elimination to form the isoxazole ring. wpmucdn.com

A plausible synthetic sequence using this strategy would involve:

Chalcone Synthesis: A Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde (B141060) and a ketone bearing a suitable precursor for the 3-position side chain.

Cyclization: Reaction of the resulting chalcone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide, potassium carbonate) and a suitable solvent like ethanol. The reaction mixture is typically heated to drive the cyclization and dehydration. wpmucdn.com

This approach is particularly advantageous due to the ready availability of substituted benzaldehydes and ketones, allowing for diverse substitution patterns on the final isoxazole product.

Introduction and Functionalization of the Methanamine Side Chain

The introduction of the methanamine group at the 3-position of the isoxazole ring is a critical step that requires careful planning. Direct introduction is often challenging; therefore, a common strategy involves the synthesis of an isoxazole with a precursor functional group at the 3-position, which is later converted to the aminomethyl group.

Common precursor functional groups include:

Carboxylic acid or ester

Nitrile

Aldehyde

A highly effective route involves the synthesis of a 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid or its corresponding ethyl ester. nih.govmdpi.com This intermediate can be synthesized via a [3+2] cycloaddition reaction between 3,4-dimethoxybenzonitrile oxide and ethyl propiolate, or by reacting hydroxylamine with a β-ketoester derived from 3,4-dimethoxyacetophenone.

Once the isoxazole-3-carboxylate is obtained, it can be converted to the target methanamine through a series of reduction steps. A standard method is the reduction of the ester to the corresponding primary alcohol, (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The resulting alcohol can then be converted to the amine through several methods:

Mesylation/Tosylation followed by Azide (B81097) Substitution: The alcohol is converted to a good leaving group (mesylate or tosylate), which is then displaced by sodium azide (NaN₃). The resulting azide is subsequently reduced to the primary amine using LiAlH₄ or catalytic hydrogenation.

Mitsunobu Reaction: Direct conversion of the alcohol to a protected amine (e.g., using phthalimide) followed by deprotection.

Conversion to Halide: The alcohol is converted to a halide (e.g., using SOCl₂ or PBr₃), followed by nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent.

Alternatively, an isoxazole-3-carbonitrile (B1322572) can serve as a direct precursor. researchgate.net The nitrile group can be reduced directly to the methanamine group using powerful reducing agents such as LiAlH₄ or through catalytic hydrogenation under specific conditions, though care must be taken to avoid reduction of the isoxazole N-O bond. masterorganicchemistry.commdpi.com

| Precursor Compound | Transformation | Reagents | Key Advantage |

| Ethyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate | Reduction to Alcohol | LiAlH₄ | Well-established, high-yielding reduction. |

| (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanol | Conversion to Amine | 1. MsCl, Et₃N 2. NaN₃ 3. LiAlH₄ | Stepwise, controlled conversion. |

| 5-(3,4-Dimethoxyphenyl)isoxazole-3-carbonitrile | Direct Reduction to Amine | LiAlH₄ or H₂/Catalyst | More convergent route. |

Synthetic Routes Incorporating the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group is a common structural motif derived from readily available starting materials like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or 3,4-dimethoxybenzaldehyde.

A representative synthesis starting from 3,4-dimethoxybenzaldehyde could proceed as follows:

Aldoxime Formation: 3,4-dimethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form 3,4-dimethoxybenzaldoxime.

Nitrile Oxide Generation and Cycloaddition: The aldoxime is chlorinated using a reagent like N-chlorosuccinimide (NCS) to form the corresponding hydroximoyl chloride. In situ treatment with a non-nucleophilic base (e.g., triethylamine) generates 3,4-dimethoxybenzonitrile oxide. This reactive intermediate is immediately trapped with a dipolarophile, such as ethyl propiolate, to form ethyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate.

Side Chain Functionalization: The resulting ester is then converted to the methanamine side chain as described in section 2.2.

This pathway ensures the correct placement of the 3,4-dimethoxyphenyl group at the 5-position of the isoxazole ring with high regioselectivity.

Stereochemical Considerations in (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine Synthesis

The final target molecule, this compound, is an achiral compound. The aromatic isoxazole ring and the attached side chains are planar or freely rotating, and there are no stereogenic centers in the structure.

However, stereochemistry can be a consideration in certain synthetic intermediates. For instance, if the isoxazole ring is formed via the cycloaddition of a nitrile oxide to an alkene (instead of an alkyne), the initial product is a dihydroisoxazole (B8533529) (isoxazoline), which contains stereocenters. Subsequent oxidation or elimination reactions are required to aromatize the ring to an isoxazole, a process that removes these stereocenters. Therefore, while intermediates may exist as stereoisomers, the stereochemistry is not retained in the final aromatic product. The synthesis of the target compound does not typically require asymmetric synthesis techniques unless a chiral substituent were to be introduced elsewhere on the molecule.

Green Chemistry Principles in the Preparation of Isoxazole Amines

Modern synthetic chemistry emphasizes the adoption of environmentally benign practices. The synthesis of isoxazoles has been adapted to incorporate several principles of green chemistry to reduce waste, energy consumption, and the use of hazardous materials.

Key green chemistry approaches applicable to the synthesis of the target compound include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. Both the cycloaddition and condensation steps for isoxazole formation have been successfully performed under microwave conditions.

Ultrasonic Irradiation (Sonochemistry): Ultrasound can enhance reaction rates and yields by promoting efficient mixing and mass transfer through acoustic cavitation. This technique has been applied to the synthesis of various isoxazole derivatives, often under milder conditions.

Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives such as water, ethanol, or deep eutectic solvents (DES) have been successfully employed for isoxazole synthesis. Water-mediated reactions are particularly attractive for their low cost, safety, and minimal environmental impact.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together (mechanochemistry) or heating a neat mixture of reagents, minimizes solvent waste and can simplify product purification.

Catalysis: The use of recyclable or heterogeneous catalysts can improve the efficiency and sustainability of the synthesis.

The table below summarizes some green methodologies that have been reported for the synthesis of isoxazole analogues.

| Green Technique | Typical Conditions | Advantages |

| Microwave Irradiation | Sealed vessel, 100-150°C, 5-30 min | Reduced reaction time, improved yields, high selectivity. |

| Ultrasonic Irradiation | 25-50°C, 30-60 min | Energy efficiency, milder conditions, enhanced rates. |

| Water as Solvent | Reflux or room temperature | Environmentally benign, low cost, safe, can simplify workup. |

| Solvent-Free Conditions | Grinding or neat heating (60-100°C) | Eliminates solvent waste, high atom economy, often simple workup. |

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient and environmentally sustainable.

Medicinal Chemistry and Drug Discovery Perspectives on 5 3,4 Dimethoxyphenyl Isoxazol 3 Yl Methanamine

Rational Design and Lead Optimization Strategies

The rational design of analogs of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine would likely focus on systematic modifications of its core components to enhance potency, selectivity, and pharmacokinetic properties. Lead optimization is a critical phase in drug discovery that aims to refine the structure of a promising lead compound to yield a clinical candidate.

A key strategy in the lead optimization of isoxazole-containing compounds involves exploring the structure-activity relationships (SAR) of different substituents on the isoxazole (B147169) ring. For instance, in a series of diarylisoxazole-3-carboxamides, modifications to the phenyl rings at the 3- and 5-positions of the isoxazole core led to the identification of potent inhibitors of the mitochondrial permeability transition pore. nih.gov

One could envision a similar approach for this compound. The 3,4-dimethoxyphenyl group is a well-known pharmacophore, often found in compounds targeting tubulin polymerization. researchgate.net Therefore, modifications to this ring, such as altering the substitution pattern of the methoxy (B1213986) groups or replacing them with other electron-donating or electron-withdrawing groups, could significantly impact biological activity.

Furthermore, the methanamine group at the 3-position of the isoxazole offers a handle for derivatization. Acylation, alkylation, or incorporation into larger amide or sulfonamide functionalities could modulate the compound's physicochemical properties, such as solubility and membrane permeability, and introduce new interactions with biological targets.

A hypothetical lead optimization campaign for a series of analogs based on the this compound scaffold might explore the following modifications:

| Modification Site | Potential Modifications | Rationale |

|---|---|---|

| 3,4-Dimethoxyphenyl Ring | - Varying methoxy substitution pattern (e.g., 2,4-, 2,5-, 3,5-)

| To probe the electronic and steric requirements for target binding and to modulate metabolic stability. |

| Methanamine Group | - Acylation to form amides

| To alter polarity, hydrogen bonding capacity, and to introduce new vectors for target interaction. |

| Isoxazole Core | - Introduction of substituents at the 4-position | To fine-tune the geometry and electronic properties of the scaffold. |

Scaffold Hopping and Bioisosteric Replacements in Isoxazole Derivatives

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures that retain the biological activity of a known active compound. nih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. The isoxazole ring, being a versatile and synthetically accessible heterocycle, is an excellent candidate for scaffold hopping exercises.

Starting from the this compound scaffold, a medicinal chemist might explore replacing the isoxazole core with other five- or six-membered heterocycles. The goal is to mimic the spatial arrangement and electronic properties of the original isoxazole while introducing novelty.

Potential Scaffold Hops for the Isoxazole Ring:

| Original Scaffold | Hopped Scaffold | Rationale |

|---|---|---|

| Isoxazole | Oxazole | Alteration of heteroatom positions may lead to different biological activities and patentability. |

| Isoxazole | Thiazole | Introduction of a sulfur atom can impact metabolic stability and target interactions. |

| Isoxazole | Pyrazole (B372694) | Changes the hydrogen bonding pattern and electronic distribution. |

| Isoxazole | 1,2,4-Oxadiazole | Maintains a similar arrangement of heteroatoms with altered connectivity. |

Bioisosteric replacement is a related concept where a functional group is replaced by another with similar steric and electronic properties. benthamscience.com This strategy is often employed to improve a compound's metabolic stability, reduce toxicity, or enhance its affinity for a target. In the context of this compound, several bioisosteric replacements could be considered. For example, the methoxy groups on the phenyl ring could be replaced with other small, electron-donating groups. The methanamine side chain could also be a target for bioisosteric modification.

Development of Hybrid Molecules Incorporating the this compound Fragment

Hybrid molecules are chemical entities that combine two or more pharmacophores from different drug classes into a single molecule. nih.gov This approach aims to create compounds with dual or synergistic modes of action, potentially leading to improved efficacy or the ability to overcome drug resistance. The this compound fragment, with its potential for diverse biological activities, is an attractive building block for the construction of hybrid molecules.

Given the presence of the 3,4-dimethoxyphenyl group, which is a feature of some anticancer agents, one could envision hybrid molecules where this isoxazole derivative is linked to another anticancer pharmacophore. For example, it could be conjugated with a histone deacetylase (HDAC) inhibitor, a topoisomerase inhibitor, or a kinase inhibitor.

Hypothetical Hybrid Molecule Concepts:

| Pharmacophore 1 | Pharmacophore 2 | Potential Therapeutic Area |

|---|---|---|

| This compound | Quinoline | Anticancer, Antimalarial |

| This compound | Coumarin | Anticancer, Anti-inflammatory |

| This compound | Chalcone (B49325) | Anticancer, Antimicrobial |

The synthesis of such hybrid molecules would likely involve coupling the this compound fragment with a suitably functionalized second pharmacophore using standard amide bond formation or other robust ligation chemistries. The resulting hybrid compounds would then be evaluated for their biological activity, with the potential for discovering novel therapeutic agents with unique mechanisms of action.

Structure Activity Relationship Sar Studies and Molecular Design of 5 3,4 Dimethoxyphenyl Isoxazol 3 Yl Methanamine Analogs

Influence of Substituents on the Phenyl Ring on Biological Potency

The 3,4-dimethoxyphenyl group is a critical determinant of the biological potency of these isoxazole (B147169) derivatives. The nature and position of substituents on this aromatic ring can significantly influence ligand-target interactions and, consequently, the pharmacological response.

Research indicates that electron-donating groups on the phenyl ring tend to enhance the biological activity of isoxazole derivatives. For instance, the presence of methoxy (B1213986) (-OCH₃), dimethylamino, and bromine groups on the C-5 phenyl ring of isoxazole analogs has been shown to increase their antibacterial activity. edu.krd Similarly, the antioxidant activity of related chalcone-isoxazole compounds was found to be enhanced by electron-donating groups at positions 2, 4, and 6 of the phenyl ring. edu.krd

In the context of anticancer activity, the degree of methoxylation on the phenyl ring appears to be directly correlated with potency. A comparative study of 5-(thiophen-2-yl)isoxazole derivatives revealed that a compound with a 3,4,5-trimethoxyphenyl group at the 3-position of the isoxazole ring (TTI-6) exhibited superior anticancer activity against the MCF-7 breast cancer cell line compared to its analog with a 3,4-dimethoxyphenyl group (TTI-4). edu.krd This suggests that increased electron density on the phenyl ring enhances cytotoxic efficacy. edu.krd

| Compound/Analog | Phenyl Ring Substitution | Biological Activity (IC₅₀ against MCF-7) |

| TTI-4 | 3,4-Dimethoxyphenyl | 2.63 µM edu.krd |

| TTI-6 | 3,4,5-Trimethoxyphenyl | 1.91 µM edu.krd |

Impact of Modifications to the Isoxazole Ring on Activity and Selectivity

The isoxazole ring serves as a central scaffold, correctly positioning the phenyl and methanamine moieties for optimal interaction with biological targets. Its structural rigidity and electronic properties are key to its function as a pharmacophore. eurekaselect.comijpca.org The arrangement of substituents around the isoxazole ring is crucial for activity. For example, studies on diarylisoxazoles have shown that 4,5-disubstituted analogs possess greater antimitotic activity than their 3,4-disubstituted counterparts, highlighting the importance of the substitution pattern for specific biological outcomes. ijpca.org

Modifications to the isoxazole ring, such as its reduction to an isoxazoline, can alter the geometry and electronic distribution of the molecule, leading to changes in its biological profile. ijpca.org The isoxazole ring itself, with its nitrogen and oxygen atoms acting as hydrogen bond acceptors, contributes to the molecule's ability to bind with target receptors. edu.krd The weak N-O bond within the isoxazole ring can also be a site for metabolic transformations or specific chemical reactions, making it a valuable intermediate in synthetic chemistry. ijpca.orgresearchgate.net Therefore, any modification, including the introduction of different functional groups or altering the substitution pattern (e.g., creating 3-aryl-5-aminomethyl isomers), would be expected to significantly impact the compound's activity and selectivity. ijpca.org

Role of the Methanamine Moiety in Ligand-Target Interactions

The methanamine group at the 3-position of the isoxazole ring is a pivotal functional group that likely plays a significant role in defining the pharmacological properties of the parent compound. As a primary amine, this moiety is protonated at physiological pH, acquiring a positive charge. This cationic center can form strong ionic interactions, or salt bridges, with negatively charged amino acid residues, such as aspartate or glutamate, within a receptor's binding pocket.

Furthermore, the -NH₂ group is an effective hydrogen bond donor, capable of forming crucial hydrogen bonds that can anchor the ligand to its target protein, enhancing binding affinity and specificity. While direct SAR studies on the (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine are limited, the biological relevance of a similar structural motif has been reported. The compound 4-[3-(anilinomethyl)-1,2-oxazol-5-yl], a structural isomer, has demonstrated notable anti-tuberculosis activity, confirming that the aminomethyl-isoxazole scaffold is a viable pharmacophore for infectious diseases. ijpca.org

Modifications to this group, such as N-alkylation, acylation to form an amide, or its replacement with other functional groups like a hydroxyl or carboxyl group, would fundamentally alter its hydrogen bonding capacity and ionic character, thereby profoundly impacting its interaction with biological targets.

Conformational Analysis and Bioactive Conformations of Isoxazole Amine Derivatives

The three-dimensional arrangement of the phenyl ring, isoxazole core, and methanamine side chain is critical for biological activity. Conformational analysis helps to identify the low-energy, bioactive conformations that are recognized by the target receptor.

Computational and experimental studies on related structures provide insight into the likely conformation of this compound. X-ray crystallography of ethyl 5-phenylisoxazole-3-carboxylate, a structurally analogous compound, revealed that the phenyl and isoxazole rings are nearly coplanar. nih.gov This planarity, facilitated by the conjugated system, may be an important feature for effective π-π stacking interactions within the binding site of a target protein. nih.gov

However, the ideal conformation can be target-dependent. For instance, studies on isoxazole-4-carboxamide derivatives as AMPA receptor modulators have shown that a non-coplanar spatial arrangement between the phenyl and isoxazole rings is critical for effective binding. ijpca.org This suggests that torsional flexibility between the rings allows the molecule to adapt to the specific topology of different binding sites. The bioactive conformation is therefore a result of a delicate balance between the energetically favorable planar conformation and the specific steric and electronic requirements of the target receptor.

Pharmacophore Elucidation for Targeted Biological Activities

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For isoxazole amine derivatives, a general pharmacophore model can be elucidated based on the key structural components. eurekaselect.com

A hypothetical pharmacophore for this class of compounds would likely include:

An Aromatic/Hydrophobic Region: Provided by the 3,4-dimethoxyphenyl ring, crucial for engaging in hydrophobic and van der Waals interactions.

Hydrogen Bond Acceptors: The two oxygen atoms of the methoxy groups on the phenyl ring, and the nitrogen and oxygen atoms of the isoxazole ring, can all serve as hydrogen bond acceptors. edu.krd

A Hydrogen Bond Donor: The primary amine of the methanamine moiety is a critical hydrogen bond donor.

A Positive Ionizable Feature: The protonated amine group at physiological pH provides a cationic center for ionic interactions.

The spatial relationship between these features is paramount. The isoxazole ring acts as a rigid linker, holding the aromatic ring and the methanamine group in a defined orientation. A pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors, for example, identified two aromatic rings and one hydrogen bond acceptor as key features. nih.gov For this compound, the phenyl ring and the isoxazole ring could fulfill the aromatic requirements, while the methanamine group could interact with a hydrogen bond-accepting residue in the enzyme's active site. The precise arrangement and combination of these features would determine the molecule's specific biological target and its potency.

Computational Chemistry and Molecular Modeling of 5 3,4 Dimethoxyphenyl Isoxazol 3 Yl Methanamine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a prominent method used for this purpose, balancing computational cost with high accuracy.

For (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine, DFT calculations would be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. This process provides precise data on bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net Following geometric optimization, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comepstem.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger energy gap generally implies lower reactivity and higher stability. mdpi.comresearchgate.net

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering crucial insights into how the molecule will interact with biological macromolecules. dergipark.org.tr Other parameters derived from these calculations, such as Mulliken atomic charges, electronegativity, and chemical hardness, provide a comprehensive electronic profile of the compound. epstem.netresearchgate.net

Table 1: Hypothetical Parameters from Quantum Chemical Calculations This table illustrates the types of data typically generated from DFT analysis for a molecule like this compound. The values are representative and not actual calculated data.

| Parameter | Description | Potential Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. mdpi.com |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and binding interactions. dergipark.org.tr |

| Mulliken Charges | Distribution of atomic charges | Helps identify sites for electrostatic interactions. researchgate.net |

| MEP Analysis | Molecular Electrostatic Potential | Visualizes electrophilic and nucleophilic regions for interaction prediction. dergipark.org.tr |

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. edu.krd This simulation is essential for understanding the potential mechanism of action of a drug candidate and for predicting its binding affinity. nih.gov For this compound, docking studies would be performed against the three-dimensional structures of known or hypothesized biological targets.

The process begins with the preparation of both the ligand and the protein structure. The ligand's 3D conformation is typically optimized using methods like DFT, as described previously. The protein structure, often obtained from databases like the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or active site.

Using docking software such as AutoDock, a series of possible binding poses (conformations and orientations) of the ligand within the protein's active site are generated and scored. nih.gov The scoring functions estimate the binding free energy (ΔG), with more negative scores indicating a more favorable interaction and higher binding affinity. edu.krd The analysis of the best-scoring poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. researchgate.net These detailed interaction maps are crucial for explaining the ligand's binding specificity and potency. uowasit.edu.iq

Table 2: Illustrative Molecular Docking Results This table provides a hypothetical example of the output from a molecular docking simulation for this compound against two potential protein targets.

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Target A (e.g., Kinase) | -9.5 | Asp145, Leu83, Val32 | Hydrogen Bond, Hydrophobic |

| Target B (e.g., GPCR) | -8.2 | Phe250, Trp101, Ser180 | π-π Stacking, Hydrogen Bond |

Ligand-Based and Structure-Based Drug Design Approaches

The insights gained from quantum mechanics and molecular docking directly inform drug design strategies, which are broadly categorized as structure-based and ligand-based approaches.

Structure-Based Drug Design (SBDD) relies on the known 3D structure of the biological target. The docking results for this compound would be a cornerstone of SBDD. By analyzing the predicted binding pose, medicinal chemists can identify opportunities to modify the molecule to enhance its interactions with the target protein. For instance, if the docking simulation reveals an unmet hydrogen bond opportunity with a key residue in the active site, the molecule could be chemically modified to include a suitable hydrogen bond donor or acceptor at the corresponding position. This rational, iterative process of design, synthesis, and testing is used to optimize the compound's potency and selectivity.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target protein is unknown. This approach utilizes the knowledge of a set of molecules that are known to be active against the target. A pharmacophore model can be developed, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. Although starting with a single compound like this compound, an LBDD approach could involve synthesizing a library of related isoxazole (B147169) derivatives to build a structure-activity relationship (SAR) model. nih.gov This model would then guide the design of new analogs with improved activity.

In Silico Prediction and Optimization of ADME-Related Properties

A compound's efficacy as a drug depends not only on its interaction with a biological target but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME modeling provides rapid, cost-effective predictions of these complex properties. nih.gov

For this compound, various computational models and software tools can be used to estimate its ADME profile. These tools use algorithms based on the molecule's structural and physicochemical properties (such as molecular weight, lipophilicity, and polar surface area) to predict its behavior in the body.

Key ADME-related characteristics that are evaluated include:

Absorption: Prediction of gastrointestinal (GI) absorption and oral bioavailability.

Distribution: Estimation of properties like blood-brain barrier (BBB) penetration, which is critical for drugs targeting the central nervous system, and plasma protein binding.

Metabolism: Identification of potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Prediction of the likely routes and rates of elimination from the body.

The results of these in silico predictions guide the structural optimization of the lead compound. For example, if this compound is predicted to have poor oral absorption, chemists can modify its structure to improve its solubility or permeability, while simultaneously seeking to maintain its biological activity through the iterative design and modeling process.

Chemical Biology Applications and Probe Development of 5 3,4 Dimethoxyphenyl Isoxazol 3 Yl Methanamine

Elucidation of Biological Pathways through Chemical Probes

There is no published research detailing the use of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine as a chemical probe to elucidate biological pathways.

Target Identification and Validation Strategies

There are no specific target identification or validation studies that have utilized This compound .

Future Research Directions and Translational Opportunities

Exploration of Novel Biological Targets for (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine Analogs

The isoxazole (B147169) nucleus is a "privileged structure" in drug discovery, demonstrating a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. rsc.orgnih.gov Analogs of this compound could be rationally designed and synthesized to explore a wider range of biological targets, moving beyond the traditionally associated activities.

Future research should focus on screening libraries of these analogs against novel and challenging targets. For instance, isoxazole derivatives have shown potential as inhibitors of enzymes like cyclooxygenases (COXs) and heat shock protein 90 (Hsp90). nih.govnih.gov Further exploration could target other enzyme families implicated in disease, such as kinases, proteases, and histone deacetylases. The over-expression of FMS-like tyrosine kinase 3 (FLT3) is critical in acute myeloid leukemia, and certain N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been identified as potent FLT3 inhibitors. nih.gov This suggests that analogs of the this compound scaffold could be investigated for similar kinase-inhibiting properties.

Moreover, the neuroprotective effects of some isoxazoles open avenues for investigating targets related to neurodegenerative disorders like Alzheimer's and Parkinson's disease. rsc.orgmdpi.com The development of multi-targeted therapies is also an emerging trend in isoxazole drug discovery. rsc.org

| Biological Activity | Target/Mechanism Example | Isoxazole Scaffold Example |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | 4,5-diphenyl-4-isoxazolines |

| Anticancer | Heat Shock Protein 90 (Hsp90) Inhibition | Resorcinylic 4,5-diarylisoxazole amides |

| Anticancer | FLT3 Kinase Inhibition | N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea |

| Antimicrobial | General cell wall/protein synthesis disruption | 3,5-diaryl isoxazoles |

| Neuroprotective | Modulation of neuroinflammatory pathways | Various isoxazole derivatives |

Advanced Synthetic Methodologies for Scalable Production

The translation of a promising compound from the laboratory to clinical application hinges on the availability of efficient, cost-effective, and scalable synthetic methods. Traditional synthesis of isoxazoles often faces challenges like harsh reaction conditions or limited yields. nih.gov Recent advances in organic chemistry offer robust solutions for the large-scale production of this compound and its derivatives.

Key modern methodologies include:

Transition Metal-Catalyzed Cycloadditions: These methods have enhanced the efficiency of isoxazole synthesis. rsc.org

Green Chemistry Approaches: Techniques using ultrasound irradiation and aqueous media are gaining prominence. nih.govnih.gov Ultrasound-assisted synthesis can significantly reduce reaction times, improve yields, and minimize the use of hazardous organic solvents, aligning with the principles of sustainable chemistry. nih.govsciensage.info

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for creating molecular diversity. Ultrasound-assisted MCRs have been successfully used to generate isoxazole derivatives in a sustainable manner. nih.gov

1,3-Dipolar Cycloaddition: This remains a fundamental and widely used method for constructing the isoxazole ring, often by reacting a nitrile oxide with an alkyne or alkene. sciensage.infomdpi.com Optimizing this reaction for the specific precursors of this compound would be crucial for industrial-scale production.

A practical synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been demonstrated, highlighting a versatile approach that could be adapted for isoxazole synthesis. nih.gov Such methods, which allow for late-stage functionalization, are particularly valuable in pharmaceutical applications. nih.gov

| Synthetic Method | Key Features | Advantages for Scalability |

| Ultrasound-Assisted Synthesis | Uses high-frequency sound waves to promote reactions. | Reduced reaction times, lower energy consumption, improved yields, eco-friendly. nih.gov |

| Microwave-Assisted Synthesis | Employs microwave radiation to heat reactions. | Rapid heating, shorter reaction times, often higher yields than conventional methods. nih.gov |

| One-Pot Multicomponent Reactions | Combines three or more reactants in a single step. | High atom economy, operational simplicity, reduced waste, efficient library synthesis. nih.gov |

| Aqueous Media Synthesis | Uses water as the primary solvent. | Environmentally benign, cost-effective, enhanced reactivity and selectivity in some cases. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Isoxazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by accelerating the identification and optimization of new drug candidates. ijettjournal.orgmednexus.org Given the vast chemical space of possible isoxazole derivatives, AI/ML can be instrumental in navigating this complexity to find compounds with desired therapeutic properties.

Key applications in the context of the this compound scaffold include:

Predictive Modeling: ML algorithms, such as graph neural networks and support vector machines, can be trained on large datasets of known compounds to predict the physicochemical and biological properties of novel isoxazole analogs. astrazeneca.commdpi.com This allows for the in silico screening of virtual libraries, prioritizing compounds with the highest probability of success for synthesis and testing. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the isoxazole scaffold, optimized for specific properties like high binding affinity to a target and low predicted toxicity. nih.gov

Hit-to-Lead Optimization: AI can guide the structural modification of initial "hit" compounds to improve their potency, selectivity, and pharmacokinetic profiles, a process known as quantitative structure-activity relationship (QSAR) modeling. nih.gov

By integrating these computational approaches, researchers can significantly reduce the time and cost associated with drug discovery, making the development of new isoxazole-based therapies more efficient. mednexus.org

| AI/ML Application | Description | Impact on Isoxazole Drug Discovery |

| Virtual Screening | Computational filtering of large compound libraries to identify molecules that are likely to bind to a drug target. | Rapidly identifies promising isoxazole analogs from vast virtual libraries, reducing the need for expensive high-throughput screening. mdpi.com |

| Property Prediction (ADMET) | Using algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of new molecules. | Enables early-stage filtering of candidates with poor pharmacokinetic or safety profiles, increasing success rates. astrazeneca.comnih.gov |

| Generative Models | AI models that create novel chemical structures with desired properties. | Designs new, optimized isoxazole-based molecules tailored to specific biological targets. nih.gov |

| Transfer Learning | A strategy where a model trained on one task is adapted to a second, related task. | Improves predictive performance when high-quality data is limited by leveraging knowledge from larger, more general datasets. astrazeneca.com |

Design of Multi-Targeted Ligands Based on the this compound Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. rsc.org Single-target drugs may have limited efficacy or be susceptible to drug resistance. An emerging paradigm in drug discovery is the design of multi-targeted ligands—single molecules engineered to interact with two or more distinct biological targets. rsc.orgnih.gov

The this compound scaffold is an excellent starting point for developing such ligands. Its structure offers multiple points for chemical modification, allowing for the incorporation of different pharmacophores to engage various targets. For example, by modifying the methanamine side chain or the phenyl ring, it may be possible to combine the features of a kinase inhibitor with an anti-inflammatory agent in a single molecule.

The development of isoxazole-based compounds that target both cyclooxygenases (COXs) and efflux pumps is an example of this strategy. nih.gov This approach could lead to more effective therapies with potentially improved efficacy and a lower propensity for developing resistance. The design of such multi-targeted agents requires a deep understanding of the structure-activity relationships for each target and sophisticated molecular modeling to achieve the desired polypharmacology.

常见问题

Q. What are the common synthetic routes for (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine, and what key intermediates should be monitored?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with the formation of the isoxazole ring. A common precursor is methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate (CAS 517870-17-6), which undergoes hydrolysis to the carboxylic acid, followed by Curtius or Hofmann rearrangement to yield the primary amine . Key intermediates include:

- 3,4-Dimethoxyphenyl-substituted isoxazole esters : Monitor via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm).

- Carboxylic acid intermediate : Confirm by IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (ester-to-acid proton shift).

Cyclization steps often use hydroxylamine hydrochloride under acidic conditions, with progress tracked by LC-MS .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include:

- Isoxazole ring protons (δ 6.5–7.2 ppm, doublets for H-4 and H-5).

- Methanamine NH₂ (δ 1.8–2.2 ppm, broad singlet after D₂O exchange).

- Dimethoxy groups (δ 3.7–3.9 ppm, two singlets) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 263.25 (C₁₃H₁₃NO₅ for intermediates) or 249.1 (C₁₂H₁₃N₂O₃ for the final product) .

- HPLC Purity : Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection; ≥95% purity is standard for biological assays .

Q. What are the recommended storage conditions and stability considerations?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and photodegradation. Stability studies show decomposition >5% after 6 months at 4°C in aqueous buffers (pH 7.4). Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Replace traditional bases with Brønsted acidic ionic liquids (e.g., [HMIm]BF₄), which enhance cyclization efficiency (yield increase from 60% to 85%) .

- Solvent Optimization : Use 1,4-dioxane or DMF for polar intermediates; switch to toluene for hydrophobic steps to reduce side reactions .

- DOE Approaches : Vary temperature (80–120°C) and stoichiometry (1.2–2.0 eq. hydroxylamine) to identify optimal parameters via response surface modeling.

Q. What strategies resolve contradictions in reported spectral data or physicochemical properties?

- Methodological Answer :

- Controlled Replication : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables causing discrepancies in melting points or NMR shifts .

- Cross-Validation : Compare experimental IR/NMR with computational predictions (DFT calculations) and databases like NIST Chemistry WebBook .

- Crystallography : Resolve ambiguous proton assignments via single-crystal X-ray diffraction of key intermediates .

Q. What in vitro methodologies evaluate biological activity, particularly interactions with cellular targets?

- Methodological Answer :

- Kinase Assays : Test inhibition of MAPK pathways using recombinant enzymes (e.g., ERK1/2) and ATP-Glo™ luminescence assays. IC₅₀ values <10 µM indicate high potency .

- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes to MAPK active sites, guided by the compound’s amine and isoxazole pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。